molecular formula C4H6O2 B051336 3-Butenoic acid CAS No. 625-38-7

3-Butenoic acid

Cat. No. B051336
CAS RN: 625-38-7
M. Wt: 86.09 g/mol
InChI Key: PVEOYINWKBTPIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-butenoic acid and its derivatives involves several methodologies, including palladium-catalyzed direct C-H arylation, which allows for the efficient preparation of 4-aryl-3-butenoic acids in moderate to good yields. This process is significant due to the potential bioactivity of these derivatives (Yang et al., 2020). Another method includes the rhodium-catalyzed oxidative coupling of substituted acrylic acids with alkynes and alkenes, leading to the synthesis of functionalized alpha-pyrone and butenolide derivatives, some of which exhibit solid-state fluorescence (Mochida et al., 2009).

Molecular Structure Analysis

3-Butenoic acid's molecular structure features a vinyl group adjacent to the carboxylic acid functional group, which plays a crucial role in its chemical reactivity and applications. The presence of the double bond in the vinyl group allows for various modifications and functionalizations, enabling the synthesis of a wide range of derivatives with diverse chemical properties.

Chemical Reactions and Properties

3-Butenoic acid participates in several chemical reactions, including enolase-catalyzed beta,gamma-alpha,beta isomerization, demonstrating its versatility in biochemical processes (Appelbaum & Stubbe, 1975). Furthermore, the generation of 3-carbanion species from 3-phenylsulfinyl- and 3-phenylsulfonyl propionic acids highlights its utility in synthetic organic chemistry (Iwai et al., 1976).

Scientific Research Applications

  • Biosynthesis using Escherichia coli : Liu et al. (2014) developed a novel strategy to produce 3-Butenoic acid biosynthetically using Escherichia coli. They utilized an intermediate of the fatty acid biosynthesis pathway, achieving a high accumulation of 18.7 mg/L of 3-Butenoic acid (Liu et al., 2014).

  • CRISPRi/dCpf1-mediated metabolic switch : Ji et al. (2020) enhanced 3-Butenoic acid production in E. coli using a CRISPR interference (CRISPRi) approach. They developed a nontoxic switch to separate the growth and production phases, increasing the butenoic acid titer by 6-fold in fed-batch fermentation (Ji et al., 2020).

  • Solid-State Polymerization : Vela et al. (1998) synthesized a monomeric precursor for solid-state polymerization reactions from 3-Butenoic acid and calcium carbonate, leading to high molecular weight calcium poly(3-butenoate) (Vela et al., 1998).

  • Synthesis of 3-Aryl-3-butenoic Acids : Itoh et al. (1991) provided an improved synthetic method for 3-Aryl-3-butenoic acids, demonstrating their application as monomers for the substituted polystyrenes (Itoh et al., 1991).

  • Phase Equilibrium in Ionic Liquids : Bogel-Łukasik et al. (2010) conducted a study on the solubility of phenolic compounds in ionic liquids, including 3-Butenoic acid, providing insights into their behavior in various solvent environments (Bogel-Łukasik et al., 2010).

  • Chiral Butenolides Synthesis : Tan et al. (2014) studied the asymmetric cyclization of 4,4-disubstituted 3-Butenoic acids, using amino-thiocarbamates as catalysts, leading to γ-butenolides derivatives (Tan et al., 2014).

Safety And Hazards

When handling 3-Butenoic acid, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

3-Butenoic acid can be used to synthesize bicyclic 3,6-dihydro-1,2-oxazine . Strained bicyclic 3,6-dihydro-1,2-oxazine is a reactive substrate in domino metathesis with an external alkene .

properties

IUPAC Name

but-3-enoic acid
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InChI

InChI=1S/C4H6O2/c1-2-3-4(5)6/h2H,1,3H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEOYINWKBTPIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

28391-17-5
Record name 3-Butenoic acid, homopolymer
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DSSTOX Substance ID

DTXSID60211539
Record name 3-Butenoic acid
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Molecular Weight

86.09 g/mol
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Vinylacetic acid
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Product Name

3-Butenoic acid

CAS RN

625-38-7, 28391-17-5
Record name 3-Butenoic acid
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Record name 3-Butenoic acid
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Synthesis routes and methods I

Procedure details

The reaction was carried out as described in Example 11, with the exception that 156 grams of allyl caproate were used instead of allyl propionate. 16.6 grams of γ-butyrolactone and 11.8 grams of vinyl acetic acid were obtained.
Quantity
156 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

The reaction was carried out as described in Example 15, with the exception that 170 grams of the allyl ester of p-toluylic acid were used instead of the benzoate. 21.2 grams of γ-butyrolactone and 8.8 grams of vinyl acetic acid were obtained.
[Compound]
Name
allyl ester
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

The reaction was carried out as described in Example 11, with the exception that 128 grams of allyl isobutyrate were used instead of allyl propionate. 19.1 grams of γ-butyrolactone and 10.6 grams of vinyl acetic acid were obtained.
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

NHS ester of 3-butenoic acid was synthesized based following literature procedure.32 3-butenoic acid (1.0 g, 1.2 mmol) and NHS (1.47 g, 1.28 mmol) were dissolved in THF (30 ml). The solution was cooled in an ice bath and N,N′-dicyclohyxylcarbodiimide (DCC, 2.4 g, 1.2 mmol) was added under stirring. A white precipitate, dicyclohexylurea (DCU), formed after ˜5 min and the mixture was stirred for 1 hour at 0° C. The reaction proceeded at 4° C. overnight without any agitation. DCU was then removed by filtration. The filtrate was concentrated to give a viscous oil containing some residual DCU. The crude product was re-dissolved in a small volume of THF and then filtered. This procedure was repeated until a clear THF solution was obtained. The solvent was removed and the product was then washed with hexane. Residual solvents were removed under vacuum until a constant weight was obtained. 1H-NMR (500 MHz, CDCl3, δ ppm): 2.64, 2.90, 5.21, 5.24, 5.94.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
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Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
3,670
Citations
JY Lee, JY Lee, SS Moon… - Journal of agricultural and …, 2005 - ACS Publications
… was identified as 4-phenyl-3-butenoic acid. Colletotrichum orbiculare, Magnaporthe grisea, … to 4-phenyl-3-butenoic acid. Strong inhibitory effects of 4-phenyl-3-butenoic acid also were …
Number of citations: 32 pubs.acs.org
RR Rando - Biochemistry, 1974 - ACS Publications
… , 2-amino-3-butenoic acid, to see if it is also an irreversible inhibitor of the enzyme. In this paper we confirm this notion and demonstrate the 2amino-3-butenoic acid induced irreversible …
Number of citations: 135 pubs.acs.org
JY Lee, JY Lee, HW Jung… - International journal of …, 2005 - microbiologyresearch.org
A 4-phenyl-3-butenoic acid-producing actinomycete, designated strain VK-A60 T , was isolated from a soil sample collected from Koyang, Korea. Morphological and chemical …
Number of citations: 76 www.microbiologyresearch.org
MA Casado-Rodriguez, M Sanchez-Molina… - Nanoscale, 2016 - pubs.rsc.org
… Herein, we report a water-based seedless method for the synthesis of vinyl-terminated triangular Au nanoprisms and nanooctahedra with controllable size, with 3-butenoic acid acting …
Number of citations: 31 pubs.rsc.org
U Sahm, G Knobloch, F Wagner - The Journal of Antibiotics, 1973 - jstage.jst.go.jp
… tion that our product was identical with l-2amino-4-methoxy-frtffl,s-3-butenoic acid (I) … rra«,s-3-butenoic acid and reversal of growth inhibition by L-methionine and d, L-homocysteine. …
Number of citations: 57 www.jstage.jst.go.jp
X Lee, C Reimmann, G Greub, J Sufrin, A Croxatto - Microbes and infection, 2012 - Elsevier
L-2-Amino-4-methoxy-trans-3-butenoic acid (AMB) is a toxic antimetabolite produced by the opportunistic pathogen Pseudomonas aeruginosa. To evaluate its importance as a potential …
Number of citations: 44 www.sciencedirect.com
S Yang, L Liu, Z Zhou, Z Huang, Y Zhao - Organic Letters, 2020 - ACS Publications
… We report herein a direct method to synthesize 4-aryl-3-butenoic acid … of 4-phenyl-3-butenoic acid previously reported, its … (1) 4-Phenyl-3-butenoic acid has been found to be anti-…
Number of citations: 8 pubs.acs.org
X Lee, MD Azevedo, DJ Armstrong… - Environmental …, 2013 - Wiley Online Library
The Pseudomonas aeruginosa antimetabolite L‐2‐amino‐4‐methoxy‐trans‐3‐butenoic acid inhibits growth of Erwinia amylovora and acts as a seed germination‐arrest factor - Lee - …
K Itoh, T Yogo, Y Ishii - Chemistry Letters, 1977 - journal.csj.jp
The reaction of (CH 3 ) 3 SiCH 2 MgCl with diketene yields 3-trimethylsilylmethyl-3-butenoic acid (1) in the presence of a catalytic amount of NiCl 2 (95%), PdCl 2 (68%), CoCl 3 (60%), …
Number of citations: 34 www.journal.csj.jp
C Jakobs, M Bojasch, M Duran, D Ketting… - Clinica Chimica …, 1980 - dspace.library.uu.nl
… In this article the identification of this compound as 3-methyl-3-butenoic acid is described. Evidence is presented that 3-methyl-3-butenoic acid is not an endogenous metabolite. …
Number of citations: 15 dspace.library.uu.nl

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